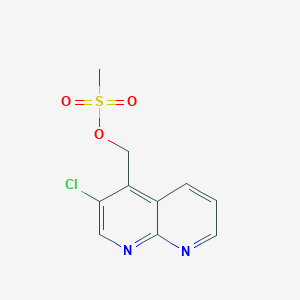
(3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate typically involves the reaction of 3-chloro-1,8-naphthyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the naphthyridine ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthyridines with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydro and tetrahydro naphthyridines.
科学研究应用
(3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: A parent compound with a similar ring structure but without the chloro and methanesulfonate groups.
3-Chloro-1,8-naphthyridine: Similar to the compound but lacks the methanesulfonate group.
Methanesulfonate Esters: Compounds with similar functional groups but different core structures.
Uniqueness
(3-Chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate is unique due to the presence of both the chloro and methanesulfonate groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H9ClN2O3S |
|---|---|
分子量 |
272.71 g/mol |
IUPAC 名称 |
(3-chloro-1,8-naphthyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C10H9ClN2O3S/c1-17(14,15)16-6-8-7-3-2-4-12-10(7)13-5-9(8)11/h2-5H,6H2,1H3 |
InChI 键 |
OWNIAFXXVJJGKA-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1=C2C=CC=NC2=NC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















